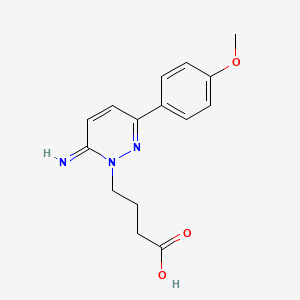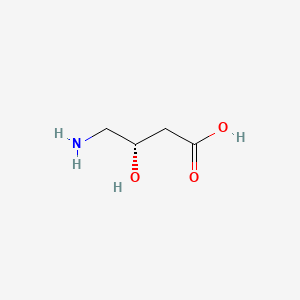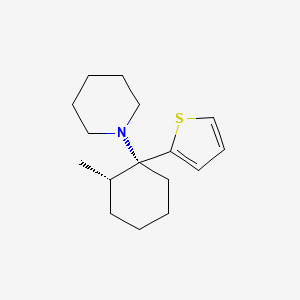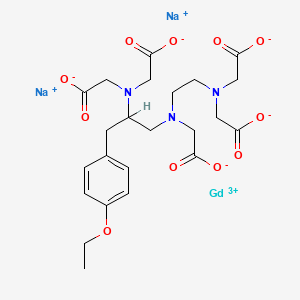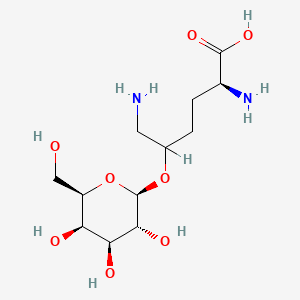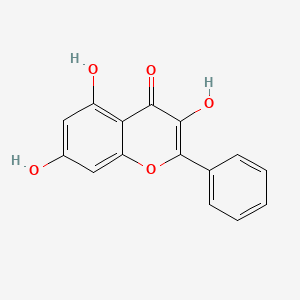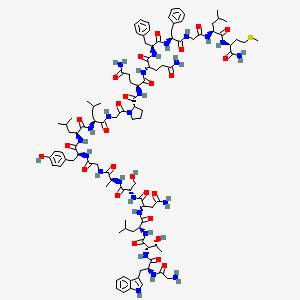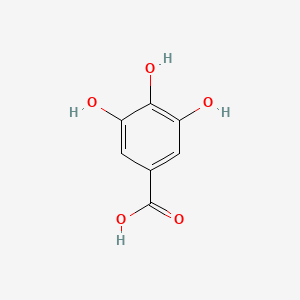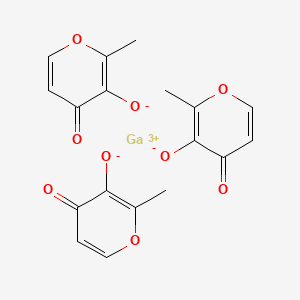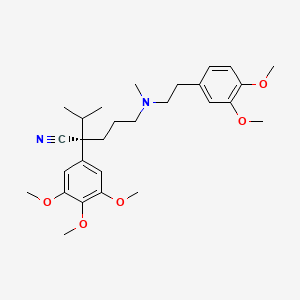
拉诺考唑
描述
Lanoconazole is an imidazole antifungal . It is used in the topical treatment of fungal infections . It has been developed as a topical formulation and is marketed in Japan, where it is indicated for the treatment of various dermatomycoses .
Molecular Structure Analysis
The molecular formula of Lanoconazole is C14H10ClN3S2 . The InChI key is ZRTQSJFIDWNVJW-WYMLVPIESA-N . The molecular weight is 319.83 g/mol .
Chemical Reactions Analysis
Lanoconazole, like other imidazoles, inhibits cytochrome P450 dependent C-14a-demethylation of lanosterol, preventing conversion to ergosterol . This alteration in fungal cell membrane permeability is the primary mechanism of its antifungal action .
Physical And Chemical Properties Analysis
Lanoconazole is a light yellow crystal . It has a density of 1.43±0.1 g/cm3 (Predicted), a melting point of 141.50°C, and a boiling point of 477.6±55.0 °C (Predicted) . Its refractive index is 1.725 .
科学研究应用
皮肤真菌病的局部治疗
拉诺考唑主要用作各种皮肤真菌病的局部治疗剂,这些真菌病是角质组织和粘膜的表浅和皮下真菌感染 . 它在日本以 1% 的乳膏、溶液和软膏的形式提供,并已显示出对诸如足癣和皮肤念珠菌病等疾病的有效性。
增强的抗炎功效
一项研究表明,负载拉诺考唑的、用装饰有聚磷酸酯的纤维素纳米晶体稳定的乳剂可以在小鼠模型中显著减少炎症性水肿 . 这表明它除了抗真菌特性外,还可能应用于治疗炎症性皮肤病。
改进的药物递送系统
负载拉诺考唑的乳剂的开发旨在克服水溶性有限和需要延长治疗时间等挑战。 这些乳剂显示出高药物负载效率和持续释放,这保证了长时间的局部作用,并可能导致更有效的治疗方案 .
炎症性皮肤病的治疗
拉诺考唑的抗炎特性已使用小鼠耳炎模型进行了阐明。 与商业软膏和对照溶液的治疗相比,使用拉诺考唑制剂治疗显着减少了耳廓厚度,这表明它有可能作为炎症性皮肤病的替代治疗方法 .
优异的皮肤渗透性
拉诺考唑的独特配方使其具有优异的皮肤渗透性,这可能是由于乳剂中油滴的优异稳定性和刚性。 这增强了治疗功效并提高了生物利用度,同时避免了与传统药物制剂相关的多种副作用 .
在甲癣治疗中的潜力
虽然与拉诺考唑没有直接关系,但其结构类似的对应物露利康唑已显示出在治疗甲癣(指甲真菌感染)方面具有良好的效果。 鉴于其抗真菌特性,这表明拉诺考唑有可能被用于类似的应用 .
作用机制
Target of Action
Lanoconazole primarily targets the cytochrome P450 dependent C-14a-demethylase enzyme in fungal cells . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Lanoconazole inhibits the cytochrome P450 dependent C-14a-demethylation of lanosterol, thereby preventing its conversion to ergosterol . This disruption in ergosterol synthesis increases the permeability of the fungal cell membrane, leading to cell lysis and ultimately, the death of the fungal organism .
Biochemical Pathways
The primary biochemical pathway affected by lanoconazole is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, lanoconazole disrupts the integrity of the fungal cell membrane, impairing its function and leading to cell death .
Pharmacokinetics
In dermal application studies of 14C-labeled-lanoconazole cream, 83% of the total radioactivity was recoverable from the stratum corneum 24 hours after application . The radioactivity remained recoverable for up to 96 hours, which is approximately seven times longer than for clotrimazole and bifonazole . In humans, penetration and accumulation of lanoconazole in the horny layer are higher than those of other drugs .
Result of Action
The inhibition of ergosterol synthesis by lanoconazole leads to increased permeability and eventual lysis of the fungal cell membrane . This results in the death of the fungal organism, effectively treating the fungal infection . Additionally, lanoconazole has been shown to increase collagen content and angiogenesis in newly formed granulation tissue, thereby accelerating wound healing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lanoconazole. For instance, the presence of pollutants such as heavy metals and microplastics in the environment can play a role in the occurrence and spread of antimicrobial resistance . Additionally, the in vitro activities of lanoconazole against clinical and environmental isolates of black mold and melanized yeast were determined, suggesting that environmental factors can influence the efficacy of lanoconazole .
生化分析
Biochemical Properties
Lanoconazole exerts its antifungal effects by inhibiting the enzyme sterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, Lanoconazole disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane, cell lysis, and ultimately, the death of the fungal organism .
Cellular Effects
Lanoconazole has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory edema in a mouse model when used in an emulsion stabilized with cellulose nanocrystals . This suggests that Lanoconazole may have potential anti-inflammatory effects in addition to its antifungal properties .
Molecular Mechanism
The molecular mechanism of Lanoconazole involves its interaction with the enzyme sterol 14-alpha-demethylase . By binding to this enzyme, Lanoconazole inhibits the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . This disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, resulting in increased permeability, cell lysis, and ultimately, the death of the fungal organism .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Lanoconazole in laboratory settings are limited, it has been noted that efficient topical delivery of antifungal drugs like Lanoconazole can be challenging due to the limited water solubility and required prolonged duration of treatment . The development of Lanoconazole-loaded emulsions has been shown to enhance the anti-inflammatory efficacy of Lanoconazole on the skin, suggesting potential for prolonged local action .
Metabolic Pathways
The primary metabolic pathway of Lanoconazole involves its interaction with the enzyme sterol 14-alpha-demethylase . This enzyme is crucial in the biosynthesis pathway of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Lanoconazole disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane and cell lysis .
Transport and Distribution
While specific studies on the transport and distribution of Lanoconazole within cells and tissues are currently limited, it is known that the compound is primarily used topically, suggesting that it is likely distributed in the areas of the body where it is applied .
Subcellular Localization
The subcellular localization of Lanoconazole is not explicitly documented. Given its mechanism of action, it can be inferred that Lanoconazole likely interacts with the components of the fungal cell membrane, particularly with the enzyme sterol 14-alpha-demethylase involved in the biosynthesis of ergosterol .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lanoconazole involves several steps starting from commercially available starting materials.", "Starting Materials": [ "methyl 2-(chloromethyl)benzoate", "1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "3-methyl-1-(1H-imidazol-1-yl)butan-2-ol", "sodium hydride", "potassium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Methyl 2-(chloromethyl)benzoate and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone are reacted in the presence of a base, such as sodium hydride, to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone-2-(chloromethyl)benzoate.", "Step 2: The intermediate from step 1 is then reacted with 3-methyl-1-(1H-imidazol-1-yl)butan-2-ol in the presence of potassium carbonate to form Lanoconazole.", "Step 3: The final step involves the reduction of Lanoconazole using palladium on carbon and hydrogen gas to obtain the desired compound." ] } | |
CAS 编号 |
101530-10-3 |
分子式 |
C14H10ClN3S2 |
分子量 |
319.8 g/mol |
IUPAC 名称 |
(2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12- |
InChI 键 |
ZRTQSJFIDWNVJW-OWBHPGMISA-N |
手性 SMILES |
C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=CC=CC=C3Cl |
SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |
规范 SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |
外观 |
Solid powder |
其他 CAS 编号 |
126509-69-1 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile lanoconazole latoconazole latoconazole, (E)-isomer latoconazole, (Z)-isomer NND 318 NND-318 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of lanoconazole?
A1: Lanoconazole is an imidazole antifungal agent. Like other azole antifungals, it exerts its effect by inhibiting the enzyme sterol 14α-demethylase in fungi. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. []
Q2: How does inhibiting ergosterol biosynthesis affect fungal cells?
A2: Inhibiting ergosterol biosynthesis disrupts the integrity and function of the fungal cell membrane. [] This can lead to growth inhibition and ultimately cell death.
Q3: What is the molecular formula and weight of lanoconazole?
A3: Lanoconazole has the molecular formula C16H12ClN3S2 and a molecular weight of 357.87 g/mol. []
Q4: Is there spectroscopic data available for lanoconazole?
A4: Yes, the structure of lanoconazole has been confirmed by 1H-NMR spectroscopy and mass spectrometry. []
Q5: How is lanoconazole distributed in the skin after topical application?
A5: Lanoconazole primarily accumulates and is retained in the stratum corneum, the outermost layer of the skin. [, , ] This is the primary site of infection for many superficial fungal infections.
Q6: How long does lanoconazole remain in the stratum corneum?
A6: Studies show that lanoconazole reaches a steady state in the stratum corneum after 3 days of once-daily application. [] After discontinuing application, its elimination half-life is approximately 11 hours. []
Q7: What types of fungal infections is lanoconazole effective against?
A7: Lanoconazole exhibits potent in vitro and in vivo activity against a broad spectrum of fungi, including dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum), Candida spp., and dimorphic fungi. [, , , , , ]
Q8: Is lanoconazole effective against azole-resistant Aspergillus fumigatus strains?
A8: Yes, studies demonstrate that lanoconazole retains activity against both azole-susceptible and azole-resistant Aspergillus fumigatus strains. []
Q9: How does the efficacy of lanoconazole compare to other antifungal agents?
A9: Studies have shown lanoconazole to be more potent in vitro and in some cases in vivo compared to other azole antifungals like bifonazole and clotrimazole, especially against dermatophytes. [, , , , , ] It has also shown comparable efficacy to terbinafine in certain models of tinea pedis. []
Q10: What are the known side effects of lanoconazole?
A10: As with any medication, lanoconazole may cause side effects, although not everyone experiences them.
Q11: Are there any known allergic reactions to lanoconazole?
A11: Yes, there have been reported cases of allergic contact dermatitis attributed to lanoconazole. [, ]
Q12: What formulations of lanoconazole are available?
A12: Lanoconazole is typically formulated as a cream or solution for topical application. [, ]
Q13: Is there a difference in therapeutic efficacy between lanoconazole cream and ointment formulations?
A13: Studies comparing the two formulations in guinea pig models of tinea corporis and tinea pedis suggest that both cream and ointment formulations exhibit comparable therapeutic efficacy. [, ]
Q14: Does lanoconazole interact with other medications?
A14: While specific drug interactions for lanoconazole have not been extensively studied, it is essential to inform your doctor about all medications you are taking, including prescription, over-the-counter, and herbal supplements.
Q15: Can lanoconazole affect the immune response?
A15: Some research suggests that lanoconazole may have immunomodulatory effects. For example, it has been shown to suppress the production of tumor necrosis factor (TNF) by murine peritoneal macrophages in vitro. [] Additionally, lanoconazole inhibited the release of IL-8 from human epidermal keratinocytes stimulated with β-glucan and the release of interferon-γ and IL-2 from human peripheral blood mononuclear cells stimulated with phytohemagglutinin. []
Q16: Are there any strategies to improve the delivery of lanoconazole to specific targets?
A16: Research in this area is ongoing. One potential strategy could involve developing novel formulations that enhance penetration into deeper skin layers or target specific fungal structures.
Q17: What analytical techniques are used to quantify lanoconazole?
A17: Several analytical methods have been employed to quantify lanoconazole, including high-performance liquid chromatography (HPLC), tandem mass spectrometry (MS/MS), and UV spectrophotometry. [, , , ]
Q18: What is the environmental impact of lanoconazole?
A18: The environmental impact of lanoconazole has not been extensively studied.
Q19: What are some alternatives to lanoconazole for treating fungal infections?
A19: Several other antifungal agents are available, including other azoles (e.g., clotrimazole, miconazole, econazole), allylamines (e.g., terbinafine, naftifine), and polyenes (e.g., amphotericin B). [, , , , ] The choice of treatment depends on factors such as the type and location of the infection, individual patient characteristics, and potential for side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



